1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI) 1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI)
Brand Name: Vulcanchem
CAS No.: 157131-00-5
VCID: VC0119619
InChI: InChI=1S/C12H13NO2/c1-12(11(14)15)9-5-3-2-4-8(9)6-7-10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1
SMILES: CC1(C(C=CC2=CC=CC=C21)N)C(=O)O
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI)

CAS No.: 157131-00-5

Main Products

VCID: VC0119619

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI) - 157131-00-5

CAS No. 157131-00-5
Product Name 1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI)
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (1R,2S)-2-amino-1-methyl-2H-naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C12H13NO2/c1-12(11(14)15)9-5-3-2-4-8(9)6-7-10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1
Standard InChIKey XCBLFMYHCGCXEL-CMPLNLGQSA-N
Isomeric SMILES C[C@@]1([C@H](C=CC2=CC=CC=C21)N)C(=O)O
SMILES CC1(C(C=CC2=CC=CC=C21)N)C(=O)O
Canonical SMILES CC1(C(C=CC2=CC=CC=C21)N)C(=O)O
Synonyms 1-Naphthalenecarboxylicacid,2-amino-1,2-dihydro-1-methyl-,(1R-cis)-(9CI)
PubChem Compound 11095703
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator